molecular formula C8H18N2 B1370802 N-(Pyrrolidin-2-ylmethyl)propan-2-amine CAS No. 1093686-48-6

N-(Pyrrolidin-2-ylmethyl)propan-2-amine

Cat. No.: B1370802
CAS No.: 1093686-48-6
M. Wt: 142.24 g/mol
InChI Key: MPYMCBUDLMNOGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(Pyrrolidin-2-ylmethyl)propan-2-amine is a compound that belongs to the class of organic compounds known as pyrrolidines. These compounds contain a pyrrolidine ring, which is a five-membered saturated aliphatic heterocycle with one nitrogen atom and four carbon atoms.

Chemical Reactions Analysis

N-(Pyrrolidin-2-ylmethyl)propan-2-amine undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of isopropyl-pyrrolidin-2-ylmethyl-amine involves its interaction with specific molecular targets. For example, it can bind to the podophyllotoxin pocket of the protein gamma tubulin, which is involved in anticancer activity . The compound’s structure allows it to interact with various proteins and enzymes, influencing their activity and leading to the desired biological effects.

Comparison with Similar Compounds

N-(Pyrrolidin-2-ylmethyl)propan-2-amine can be compared with other similar compounds, such as:

The uniqueness of isopropyl-pyrrolidin-2-ylmethyl-amine lies in its specific structure and the resulting biological activities, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(pyrrolidin-2-ylmethyl)propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2/c1-7(2)10-6-8-4-3-5-9-8/h7-10H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPYMCBUDLMNOGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC1CCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70623366
Record name N-[(Pyrrolidin-2-yl)methyl]propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70623366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1093686-48-6
Record name N-[(Pyrrolidin-2-yl)methyl]propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70623366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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